N-Benzyl-N-methoxy-9-methyl-9H-purin-6-amine
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Overview
Description
N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine is a chemical compound with the molecular formula C14H15N5O It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine typically involves the reaction of 9-methyl-9H-purin-6-amine with benzyl chloride and methanol in the presence of a base. The reaction conditions often include:
Temperature: Room temperature to 50°C
Solvent: Methanol or ethanol
Base: Sodium hydroxide or potassium carbonate
Reaction Time: 12-24 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The benzyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine oxides, while reduction may produce N-benzyl-N-(9-methyl-9H-purin-6-yl)amine.
Scientific Research Applications
N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a probe for biochemical pathways.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine involves its interaction with specific molecular targets and pathways. It may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Affecting Cellular Signaling: Influencing signal transduction pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(Methoxymethyl)-N-(trimethylsilylmethyl)-N-benzylamine
- 9-Butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
- N,N-Dimethyl-9-(phenylmethyl)-9H-purin-6-amine
Uniqueness
N-Benzyl-O-methyl-N-(9-methyl-9H-purin-6-yl)hydroxylamine is unique due to its specific structural features, such as the presence of both benzyl and methoxy groups attached to the purine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
78030-70-3 |
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Molecular Formula |
C14H15N5O |
Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-benzyl-N-methoxy-9-methylpurin-6-amine |
InChI |
InChI=1S/C14H15N5O/c1-18-10-17-12-13(18)15-9-16-14(12)19(20-2)8-11-6-4-3-5-7-11/h3-7,9-10H,8H2,1-2H3 |
InChI Key |
XLYDNOPSHLHTMP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1N=CN=C2N(CC3=CC=CC=C3)OC |
Origin of Product |
United States |
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